molecular formula C11H18BrCl2N3 B2385511 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride CAS No. 1803594-86-6

1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride

Cat. No. B2385511
CAS RN: 1803594-86-6
M. Wt: 343.09
InChI Key: MVZLGPJFDCUKBQ-UHFFFAOYSA-N
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Description

“1-[(5-bromopyridin-2-yl)methyl]piperazine dihydrochloride” is a compound with the CAS Number: 1311315-57-7 . Another related compound is “(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride” with the CAS Number: 1391450-63-7 . These compounds are used in biochemical research .


Synthesis Analysis

There are several methods for the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of these compounds can be represented by their InChI codes. For “1-[(5-bromopyridin-2-yl)methyl]piperazine dihydrochloride”, the InChI code is 1S/C10H14BrN3.2ClH/c11-9-1-2-10 (13-7-9)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include their molecular weight, density, and boiling point. For example, “1-[(5-bromopyridin-2-yl)methyl]piperazine dihydrochloride” has a molecular weight of 329.07 .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3.2ClH/c1-14-5-2-6-15(8-7-14)11-4-3-10(12)9-13-11;;/h3-4,9H,2,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZLGPJFDCUKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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